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Compound of Interest

Compound Name: DSPE-glutaric acid

Cat. No.: B12392790

An In-depth Examination of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid)

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid), commonly referred to as
DSPE-glutaric acid, is a functionalized phospholipid that has garnered significant attention in
the field of drug delivery. Its unique amphiphilic structure, comprising a hydrophobic
distearoylphosphatidylethanolamine (DSPE) lipid anchor and a hydrophilic glutaric acid
headgroup, enables its self-assembly into various nanostructures, most notably liposomes and
micelles.[1][2][3][4] The terminal carboxylic acid group on the glutaric acid moiety serves as a
versatile reactive handle for the covalent attachment of targeting ligands, polymers, and
therapeutic molecules, making it a valuable component in the design of sophisticated drug
delivery systems.[5] This guide provides a comprehensive technical overview of DSPE-glutaric
acid, including its physicochemical properties, synthesis, and applications in drug delivery, with
a focus on experimental methodologies for researchers and drug development professionals.

Physicochemical Properties

The utility of DSPE-glutaric acid in drug delivery formulations is dictated by its distinct
physicochemical characteristics. These properties influence the stability, morphology, and in
vivo behavior of the resulting nanocarriers.

Table 1: General and Physicochemical Properties of DSPE-Glutaric Acid
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Property Value Reference
Chemical Formula C46HB88NO11P

Molecular Weight 862.2 g/mol

Appearance White to off-white powder

Phase Transition Temp. (Tm)

~74 °C
of DSPE
pKa of Glutaric Acid pKal: ~4.34, pKa2: ~5.22
Critical Micelle Concentration In the micromolar range
(CMC) (estimated)

Note: The CMC of DSPE-glutaric acid has not been explicitly reported. The provided value is
an estimation based on the CMC of structurally related DSPE-PEG, which is in the low
micromolar range.

The high phase transition temperature of the DSPE anchor contributes to the formation of rigid
and stable bilayers in liposomes at physiological temperatures, which can reduce drug leakage.
The pKa values of the glutaric acid headgroup are important for bioconjugation reactions, as
the carboxylate group needs to be deprotonated for efficient coupling with amine-containing
molecules.

Synthesis of DSPE-Glutaric Acid

The synthesis of DSPE-glutaric acid typically involves the acylation of the primary amine of
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with glutaric anhydride. This reaction
forms a stable amide bond, linking the glutaric acid moiety to the phospholipid.

Experimental Protocol: Synthesis of DSPE-Glutaric Acid

Materials:
o 1, 2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

e Glutaric anhydride

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b12392790?utm_src=pdf-body
https://www.benchchem.com/product/b12392790?utm_src=pdf-body
https://www.benchchem.com/product/b12392790?utm_src=pdf-body
https://www.benchchem.com/product/b12392790?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Triethylamine (TEA)

Anhydrous chloroform or dichloromethane

Silica gel for column chromatography

Solvents for chromatography (e.g., chloroform/methanol/water mixtures)

Procedure:

Dissolution: Dissolve DSPE and a slight molar excess (e.g., 1.2 equivalents) of glutaric
anhydride in anhydrous chloroform or dichloromethane in a round-bottom flask under an
inert atmosphere (e.g., argon or nitrogen).

Base Addition: Add triethylamine (e.g., 2-3 equivalents) to the reaction mixture to act as a
base catalyst and to neutralize the glutaric acid formed from any potential hydrolysis of the
anhydride.

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the
reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent
system (e.g., chloroform:methanol:water 65:25:4 v/v/v) and visualized with a phosphate-
staining agent (e.g., molybdenum blue spray) and by checking for the disappearance of the
primary amine of DSPE using a ninhydrin stain.

Solvent Removal: Once the reaction is complete, remove the solvent under reduced
pressure using a rotary evaporator.

Purification: Purify the crude product by silica gel column chromatography. Elute the column
with a gradient of chloroform and methanol to separate the desired DSPE-glutaric acid from
unreacted starting materials and byproducts.

Characterization: Collect the fractions containing the product, combine them, and remove the
solvent. Characterize the final product by techniques such as *H NMR and 3P NMR
spectroscopy and mass spectrometry to confirm its identity and purity.

Storage: Store the purified DSPE-glutaric acid as a solid under inert gas at -20°C.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b12392790?utm_src=pdf-body
https://www.benchchem.com/product/b12392790?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Reactants

Triethylamine
Reaction Purification
-

. . Dissolve in Stir at Room Temp | | . Silica Gel Column . .
Glutaric Anhydride a’(Anhydrous@’ (24-48h) —|> T — —> DSPE-Glutaric Acid

DSPE

Click to download full resolution via product page

Caption: Workflow for the synthesis of DSPE-glutaric acid.

Applications in Drug Delivery

The primary application of DSPE-glutaric acid is in the formulation of functionalized
nanocarriers for targeted drug delivery. The terminal carboxyl group allows for the attachment
of various moieties to enhance the therapeutic efficacy of encapsulated drugs.

Liposome Formulation

DSPE-glutaric acid can be incorporated into liposomal bilayers to create vesicles with a
reactive surface.

Experimental Protocol: Preparation of Liposomes
Containing DSPE-Glutaric Acid

Materials:
e Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

e Cholesterol
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o DSPE-glutaric acid

e Chloroform

o Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
Procedure (Thin-Film Hydration Method):

 Lipid Dissolution: Dissolve the desired lipids (e.g., DPPC, cholesterol, and DSPE-glutaric
acid in a specific molar ratio) in chloroform in a round-bottom flask.

e Film Formation: Remove the chloroform under reduced pressure using a rotary evaporator to
form a thin lipid film on the inner surface of the flask. Further dry the film under vacuum for at
least 2 hours to remove any residual solvent.

o Hydration: Hydrate the lipid film with the aqueous buffer by vortexing or gentle shaking above
the phase transition temperature of the primary lipid. This results in the formation of
multilamellar vesicles (MLVS).

e Size Reduction: To obtain small unilamellar vesicles (SUVSs), subject the MLV suspension to
sonication (probe or bath) or extrusion through polycarbonate membranes with a defined
pore size (e.g., 100 nm).

 Purification: Remove any unencapsulated material by size exclusion chromatography or
dialysis.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b12392790?utm_src=pdf-body
https://www.benchchem.com/product/b12392790?utm_src=pdf-body
https://www.benchchem.com/product/b12392790?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Inputs

Lipids (DPPC, Cholesterol,
DSPE-Glutaric Acid)

Process Output

Dissolve Lipids ) Thin Film Formation ) 5 5 ) Size Reduction i "
Chloroform in Chloroform (Rotary Evaporation) Iy willh il (Extrusion/Sonication) _.
Aqueous Buffer

Click to download full resolution via product page

Caption: Workflow for liposome preparation using the thin-film hydration method.

Bioconjugation

The carboxylic acid group of DSPE-glutaric acid is commonly activated using carbodiimide
chemistry to facilitate the formation of amide bonds with amine-containing molecules.

Experimental Protocol: EDC/NHS Coupling to DSPE-
Glutaric Acid Liposomes

Materials:

DSPE-glutaric acid-containing liposomes

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

Activation buffer (e.g., MES buffer, pH 6.0)

Coupling buffer (e.g., PBS, pH 7.4)
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» Amine-containing ligand (e.g., peptide, antibody, or small molecule)
e Quenching solution (e.g., hydroxylamine or Tris buffer)
Procedure:

o Liposome Preparation: Prepare liposomes containing DSPE-glutaric acid in the activation
buffer.

o Activation: Add EDC and NHS (or sulfo-NHS) to the liposome suspension. The molar ratio of
EDC/NHS to DSPE-glutaric acid should be optimized but is typically in excess. Incubate for
15-30 minutes at room temperature to activate the carboxyl groups.

o Ligand Addition: Add the amine-containing ligand to the activated liposome suspension. The
pH may need to be adjusted to the optimal range for the amine coupling (typically pH 7.2-
8.0).

o Conjugation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at
4°C with gentle mixing.

¢ Quenching: Add a quenching solution to stop the reaction and deactivate any unreacted
NHS-esters.

 Purification: Remove unconjugated ligand and reaction byproducts by size exclusion
chromatography or dialysis.
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Caption: Reaction mechanism of EDC/NHS coupling for bioconjugation.

Targeted Drug Delivery

By conjugating targeting ligands to the surface of DSPE-glutaric acid-containing nanocarriers,
it is possible to achieve site-specific drug delivery. This approach enhances the accumulation of
the therapeutic agent at the disease site, thereby increasing efficacy and reducing off-target
toxicity. For example, peptides such as RGD can be attached to target integrin receptors that
are overexpressed on tumor cells and angiogenic blood vessels.
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Caption: Mechanism of targeted drug delivery using ligand-conjugated liposomes.

Conclusion

DSPE-glutaric acid is a highly valuable and versatile phospholipid for the development of
advanced drug delivery systems. Its well-defined structure, with a lipid anchor for incorporation
into nanocarriers and a reactive carboxylic acid for bioconjugation, provides a robust platform
for creating targeted and functionalized therapeutics. The experimental protocols detailed in
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this guide offer a starting point for researchers to synthesize and utilize DSPE-glutaric acid in
their drug delivery research, paving the way for the development of more effective and safer
medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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